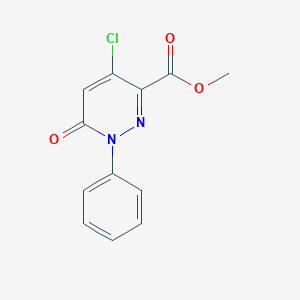

Tafluprost ethyl ester

Übersicht

Beschreibung

Tafluprost ethyl ester is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. The ethyl ester form is a prodrug that is hydrolyzed to its active form, tafluprost acid, upon administration. This compound is known for its high efficacy in reducing intraocular pressure by increasing the outflow of aqueous humor from the eyes .

Wirkmechanismus

Mode of Action

Tafluprost ethyl ester is an ester prodrug, which means it is converted into its active form, tafluprost acid, in the body . This conversion is facilitated by corneal esterases . Tafluprost acid is a prostanoid selective FP receptor agonist . It binds to the FP receptor with an affinity that is approximately 12 times higher than that of the carboxylic acid of latanoprost . This binding triggers an increase in the outflow of aqueous humor, which is believed to reduce intraocular pressure (IOP) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the hydrolysis of the ester prodrug to form tafluprost acid, its biologically active metabolite . This process is facilitated by corneal esterases . Once activated, tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

Pharmacokinetics

As a lipophilic ester, this compound easily penetrates the cornea and is then activated to the carboxylic acid, tafluprost acid . The onset of action is 2 to 4 hours after application, the maximal effect is reached after 12 hours, and ocular pressure remains lowered for at least 24 hours . Tafluprost acid is inactivated by beta oxidation to 1,2-dinortafluprost acid, 1,2,3,4-tetranortafluprost acid, and its lactone, which are subsequently glucuronidated or hydroxylated .

Result of Action

The primary result of this compound’s action is a reduction in intraocular pressure (IOP). This is achieved by increasing the outflow of aqueous humor from the eyes . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .

Action Environment

The action of this compound is influenced by the environment within the eye. As a lipophilic ester, it can easily penetrate the cornea, which is crucial for its activation and subsequent action

Biochemische Analyse

Biochemical Properties

Tafluprost ethyl ester acts as an agonist for the prostaglandin FP receptor. Upon hydrolysis by corneal esterases, it converts to tafluprost acid, which has a high affinity for the FP receptor. This interaction leads to the activation of signaling pathways that increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The compound interacts with enzymes such as esterases and proteins involved in the prostaglandin signaling pathway .

Cellular Effects

This compound influences various cellular processes primarily in ocular tissues. It affects cell signaling pathways by binding to the FP receptor, leading to changes in gene expression and cellular metabolism. The activation of the FP receptor by tafluprost acid results in the remodeling of the extracellular matrix, which facilitates increased aqueous humor outflow . Additionally, this compound has been shown to affect the expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in ocular cells .

Molecular Mechanism

At the molecular level, this compound is hydrolyzed to tafluprost acid, which then binds selectively to the prostaglandin FP receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . The compound’s high affinity for the FP receptor ensures its potent ocular hypotensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a stable and sustained effect on intraocular pressure reduction. The onset of action occurs within 2 to 4 hours after application, with the maximal effect observed at around 12 hours. The ocular pressure remains lowered for at least 24 hours . Studies have shown that this compound maintains its stability and efficacy over time, with minimal degradation observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses effectively reduce intraocular pressure without significant adverse effects, while higher doses may lead to toxic effects such as conjunctival hyperemia and respiratory issues . The compound has been shown to have a dose-dependent effect on ocular blood flow, with higher doses resulting in increased blood flow to the optic nerve head and retina .

Metabolic Pathways

This compound is metabolized through hydrolysis by corneal esterases to form tafluprost acid. The active metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the compound’s rapid activation and subsequent clearance from the body .

Transport and Distribution

This compound, being a lipophilic ester, easily penetrates the cornea and is distributed within ocular tissues. The compound is transported to the site of action, where it is hydrolyzed to tafluprost acid. The active metabolite is then distributed within the eye, exerting its effects on intraocular pressure . The transport and distribution of this compound are facilitated by its high lipid solubility, which enhances its uptake into tissues .

Subcellular Localization

This compound and its active metabolite, tafluprost acid, are localized primarily in the ocular tissues, particularly in the ciliary body and trabecular meshwork. The compound’s subcellular localization is directed by its lipophilic nature and the presence of specific targeting signals that guide it to the prostaglandin FP receptors . This localization is crucial for its therapeutic effects on intraocular pressure reduction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tafluprost-Ethylester umfasst mehrere wichtige Schritte:

Oxidation: Ausgehend von einem geeigneten Vorläufer wird die Verbindung oxidiert, um die notwendigen funktionellen Gruppen einzuführen.

Kondensation: Der Zwischenstoff wird dann Kondensationsreaktionen unterzogen, um die Kernstruktur zu bilden.

Fluorierung: Die Einführung von Fluoratomen wird durch spezifische Fluorierungsreaktionen erreicht.

Entschützung und Reduktion: Schutzgruppen werden entfernt und die Verbindung wird reduziert, um die gewünschte Stereochemie zu erreichen.

Veresterung: Der letzte Schritt beinhaltet die Veresterung zur Bildung des Ethylesterderivats

Industrielle Produktionsmethoden: Die industrielle Produktion von Tafluprost-Ethylester verwendet großtechnische Reinigungsmethoden wie Umkehrphasen- und Normalphasen-Säulenchromatographie. Der Prozess beinhaltet auch die Evakuierung von Molekülgruppen und die Verwendung von Dispergiermitteln, um die Ausbeute und Reinheit zu verbessern .

Arten von Reaktionen:

Oxidation: Tafluprost-Ethylester kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel unter geeigneten Bedingungen

Hauptprodukte:

Oxidierte Derivate: Verschiedene oxidierte Formen, abhängig von den spezifischen Oxidationsbedingungen.

Reduzierte Formen: Verschiedene reduzierte Formen, basierend auf dem verwendeten Reduktionsmittel.

Substituierte Verbindungen: Verschiedene substituierte Derivate, abhängig von dem eingeführten Substituenten

Wissenschaftliche Forschungsanwendungen

Tafluprost-Ethylester hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Prostaglandinanalogen und deren Derivaten.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Vorwiegend zur Behandlung von Glaukom und okulärer Hypertonie eingesetzt. Es wird auch für sein Potenzial bei der Behandlung anderer Augenerkrankungen untersucht.

Industrie: Verwendet bei der Entwicklung neuer ophthalmischer Formulierungen und Wirkstoffabgabesystemen

5. Wirkmechanismus

Tafluprost-Ethylester ist ein Prodrug, das durch korneale Esterasen zu Tafluprostsäure hydrolysiert wird. Tafluprostsäure ist ein selektiver Agonist am Prostaglandin-F-Rezeptor, der den Abfluss von Kammerwasser aus den Augen erhöht und so den Augeninnendruck senkt. Das Hauptmolekülziel ist der Prostaglandin-F-Rezeptor, und der primäre beteiligte Weg ist der uveosklerale Abflussweg .

Ähnliche Verbindungen:

Latanoprost: Ein weiteres Prostaglandin F2α-Analogon, das zur Behandlung von Glaukom eingesetzt wird.

Travoprost: Ähnlich wie Latanoprost zur Senkung des Augeninnendrucks eingesetzt.

Bimatoprost: Ein Amid-Prodrug eines Prostaglandin-Analogons, ebenfalls zur Behandlung von Glaukom eingesetzt

Eindeutigkeit: Tafluprost-Ethylester ist einzigartig aufgrund seiner hohen Affinität zum Prostaglandin-F-Rezeptor und seiner Fähigkeit, schnell zu seiner aktiven Form hydrolysiert zu werden. Dies führt zu einer stärkeren und länger anhaltenden Senkung des Augeninnendrucks im Vergleich zu anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Latanoprost: Another prostaglandin F2α analog used in the treatment of glaucoma.

Travoprost: Similar to latanoprost, used for reducing intraocular pressure.

Bimatoprost: An amide prodrug of a prostaglandin analog, also used for glaucoma treatment

Uniqueness: Tafluprost ethyl ester is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .

Eigenschaften

IUPAC Name |

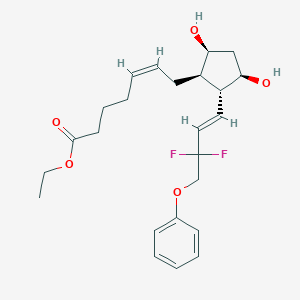

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJIEVPQKMQPO-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-89-9 | |

| Record name | Nortafluprost | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.